molecular formula C7H13NO2 B1205045 2-Amino-5-methyl-5-hexenoic acid CAS No. 73322-75-5

2-Amino-5-methyl-5-hexenoic acid

Cat. No. B1205045
CAS RN: 73322-75-5
M. Wt: 143.18 g/mol
InChI Key: OYGZAERTQAIZGU-LURJTMIESA-N
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Description

2-Amino-5-methyl-5-hexenoic acid (AMHA) is a new methionine analog . It was isolated from a fermentation broth of Streptomyces sp. MF374-C4 .


Chemical Reactions Analysis

AMHA has been found to inhibit protein synthesis but not DNA or RNA synthesis in S. typhimurium TA1535 and E. coli K-12 . The analog inhibited the formation of methionyl-tRNA but not of valyl-tRNA in a cell-free system of E. coli, and supported ATP-PPi exchange in the cell-free system .

Scientific Research Applications

Analog of Methionine

2-Amino-5-methyl-5-hexenoic acid (AMHA) has been identified as a new methionine analog produced by Streptomyces sp. MF374-C4. It was isolated due to its ability to reverse the effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in a test system using Salmonella typhimurium TA1535. Additionally, AMHA inhibited protein synthesis but not DNA or RNA synthesis in both S. typhimurium TA1535 and E. coli K-12. It also affected the formation of methionyl-tRNA but not valyl-tRNA in a cell-free system of E. coli, indicating a specific interference with certain amino acid incorporation in protein synthesis (Takeuchi, Iinuma, Takeuchi, & Umezawa, 1979).

Growth Inhibition in Bacteria

In a study examining amino acid analogues, 2-amino-5-methyl-5-hexenoic acid demonstrated the ability to inhibit the growth of Escherichia coli at moderately high concentrations. This inhibition was counteracted by methionine, highlighting the compound's interaction with bacterial growth mechanisms that involve methionine (Abshire & Ostiguy, 1976).

Inhibition of Enzymatic Synthesis of S-Adenosyl-L-Methionine

Aliphatic amino acid analogues of L-methionine, including 2-amino-5-methyl-5-hexenoic acid, have been designed to inhibit the enzymatic synthesis of S-adenosyl-L-methionine. The study evaluated the inhibitory activity of these compounds on ATP:L-methionine S-adenosyltransferase from various sources like bakers’ yeast, E. coli, and rat liver. This research is crucial in understanding the biochemical pathways involving methionine and its analogues (Coulter, Lombardini, & Talalay, 1974).

Synthesis and Resolution of Enantiomers

Research has also focused on the synthesis and resolution of enantiomers of 2-amino-5-hexenoic acid. One study involved the synthesis of racemic 2-amino-5-hexenoic acid derivatives and their resolution into L- and D-enantiomers using α-chymotrypsin or L-acylase. This process is significant in the field of stereoselective synthesis, which is crucial for developing drugs and other bioactive molecules (Krishnamurthy et al., 2015).

properties

IUPAC Name

(2S)-2-amino-5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGZAERTQAIZGU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223557
Record name 2-Amino-5-methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-5-hexenoic acid

CAS RN

73322-75-5
Record name 2-Amino-5-methyl-5-hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073322755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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